molecular formula C20H19ClN4O3S2 B2591252 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE CAS No. 872199-86-5

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2591252
CAS No.: 872199-86-5
M. Wt: 462.97
InChI Key: JKMDMFOZRVJDMH-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidine-based acetamide derivatives characterized by a sulfanyl bridge linking the pyrimidine core to the acetamide moiety. The pyrimidine ring is substituted at position 4 with an amino group and at position 5 with a 3,4-dimethylbenzenesulfonyl group. The acetamide side chain is further substituted with a 3-chlorophenyl group.

The compound’s synthesis likely involves nucleophilic substitution reactions between a pyrimidine-thiol intermediate and a halogenated acetamide derivative. Structural validation using crystallographic tools like SHELXL () would confirm its three-dimensional conformation, while computational methods (e.g., logP calculations, molecular docking) may predict solubility and target affinity .

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMDMFOZRVJDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and amino groups. The final step involves the attachment of the acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrimidine vs. triazole), sulfonyl substituents, and aromatic acetamide variations. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Sulfonyl Group Aromatic Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide Pyrimidine 3,4-Dimethylbenzene 3-Chlorophenyl C₁₉H₁₈ClN₅O₃S₃ ~492.0 Enhanced hydrophobicity due to dimethylbenzene; moderate polarity from chlorophenyl
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide () Pyrimidine Thiophene-2-sulfonyl 3-Fluorophenyl C₁₆H₁₃FN₄O₃S₃ 424.49 Reduced steric bulk (thiophene vs. benzene); fluorophenyl enhances electronegativity, potentially improving metabolic stability
2-[[4-Amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide () Triazole None (pyridinyl substituent) 3,4-Dichlorophenyl C₁₅H₁₂Cl₂N₆OS ~395.3 Triazole core increases hydrogen-bonding potential; dichlorophenyl may improve target affinity but raises toxicity concerns
N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () Benzothiazole None 3-Chlorophenyl C₁₆H₁₃ClN₂O₂S ~332.8 Benzothiazole core offers π-π stacking potential; methoxy group improves solubility but reduces membrane permeability

Key Research Findings

Pyridinyl or unsubstituted sulfonyl groups (e.g., ) may improve polar interactions with enzymatic targets but lack the steric bulk needed for selective binding .

Aromatic Substitutents :

  • The 3-chlorophenyl group in the target compound balances lipophilicity and electronic effects, whereas 3,4-dichlorophenyl analogs () show increased logP values (>4.0), risking pharmacokinetic drawbacks like poor absorption .
  • Fluorophenyl derivatives () exhibit better metabolic stability due to fluorine’s electronegativity, but reduced π-π stacking compared to chlorophenyl .

Core Heterocycles :

  • Pyrimidine-based compounds (target, ) allow for greater conformational rigidity than triazole derivatives (), which may translate to higher target specificity .
  • Benzothiazole cores () are less common in this class but offer unique electronic profiles for niche applications .

However, its topological polar surface area (TPSA ~120 Ų) suggests moderate permeability .

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE represents a significant class of sulfonamide derivatives and pyrimidine-based compounds, which are known for their diverse pharmacological properties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

  • Molecular Formula : C22H24ClN4O3S2
  • Molecular Weight : 456.58 g/mol

Its structure includes a pyrimidine ring with an amino group and a sulfonyl moiety derived from 3,4-dimethylbenzenesulfonic acid, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of certain pathways involved in disease processes, including cancer metabolism through modulation of pyruvate kinase M2 activity .

Anticancer Potential

Studies have shown that similar compounds exhibit significant anticancer properties. For instance, the modulation of NF-κB activation has been linked to improved immune responses in cancer therapy . The compound's ability to enhance the release of immunostimulatory cytokines in human monocytic cell lines has been documented, suggesting a potential role in immunotherapy .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide and pyrimidine components can significantly impact the potency and selectivity of the compound towards specific targets .

Case Studies and Research Findings

  • NF-κB Activation Studies : In vitro studies demonstrated that certain analogs of this compound could enhance NF-κB activation in response to Toll-like receptor agonists. This suggests a potential role in enhancing immune responses against tumors .
  • Cytokine Release Assays : Compounds with similar structures were tested for their ability to stimulate cytokine release in THP-1 cells. Results indicated that modifications to the phenyl groups could lead to increased biological activity .
  • Therapeutic Applications : The compound has been explored for its anti-inflammatory properties and its potential use in combination therapies for cancer treatment. Its unique sulfonamide-pyrimidine structure may provide advantages over traditional therapies by improving selectivity and reducing side effects.

Data Tables

PropertyValue
Molecular FormulaC22H24ClN4O3S2
Molecular Weight456.58 g/mol
CAS Number894951-89-4
Potential ApplicationsAnticancer, Anti-inflammatory
Biological ActivityFindings
NF-κB ActivationEnhanced by certain analogs
Cytokine ReleaseIncreased in THP-1 cells
Enzyme InhibitionModulation of cancer pathways

Q & A

Q. What are the key steps for synthesizing this compound, and how can intermediates be validated?

The synthesis typically involves coupling pyrimidine sulfonyl derivatives with chloroacetamide intermediates. For example, substituted pyrimidines can be functionalized via nucleophilic substitution reactions using sulfur-containing linkers. Intermediate validation requires techniques like HPLC for purity assessment and NMR to confirm structural integrity at each step. Chloroacetamide intermediates (e.g., 2-chloro-N-methylacetamide) are critical precursors, as shown in multi-step syntheses of structurally related compounds .

Q. How is the crystal structure determined, and what insights does it provide?

X-ray crystallography is the gold standard for resolving crystal structures. For related N-(3-chlorophenyl)acetamide derivatives, studies reveal intramolecular hydrogen bonds (N–H⋯O and C–H⋯O) that stabilize the molecular conformation. These interactions influence packing efficiency and solubility, which are critical for bioavailability studies .

Q. Which analytical methods are essential for confirming purity and structural identity?

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and bond formation.
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield without compromising purity?

Bayesian optimization algorithms are effective for exploring reaction parameters (e.g., temperature, solvent ratio, catalyst loading) with minimal experimental iterations. This approach outperforms traditional trial-and-error methods by prioritizing high-yield conditions while avoiding impurity-forming side reactions .

Q. What strategies address contradictions in biological activity data across studies?

  • Purity reassessment : Contradictions may arise from undetected impurities. Use orthogonal methods (e.g., HPLC coupled with mass spectrometry) to verify compound integrity .
  • Assay standardization : Ensure consistent cell lines, enzyme sources, and experimental protocols. For example, antioxidant or anti-inflammatory assays should specify ROS scavenging mechanisms (e.g., DPPH radical quenching) to enable cross-study comparisons .

Q. How can computational modeling predict molecular interactions for target binding?

Molecular docking studies using software like AutoDock Vina can simulate interactions between the compound’s sulfonyl and pyrimidine groups and target proteins (e.g., kinase domains). Focus on hydrogen-bonding sites and hydrophobic pockets to prioritize synthesis of derivatives with enhanced binding affinities .

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